

# SGC0946 selectivity profile against other methyltransferases

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## Compound Focus: SGC0946

CAS No.: 1561178-17-3

Cat. No.: S543086

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## Selectivity Profile and Experimental Data

The table below summarizes the core experimental data demonstrating **SGC0946**'s potency and selectivity.

Assay Type	Target	IC50 / Ki / Kd	Experimental Details
Biochemical Assay	DOT1L [1] [2] [3]	IC50 = 0.3 nM [1] [3]	Radioactive enzyme assay [3].
	DOT1L [1]	IC50 = 2.65 nM	In A431 cells (4-day treatment) [1].
Cellular Assay	H3K79me2 reduction [1] [2] [3]	IC50 = 2.6 nM [2] [3]	In A431 cells (4-day treatment) [3].
	H3K79me2 reduction [2] [3]	IC50 = 8.8 nM	In MCF10A cells [2] [3].
Selectivity Screening	Other Histone Methyltransferases (HMTs) [3]	>100-fold selectivity	Reported to be over 100-fold selective for DOT1L over other HMTs [3].

## Detailed Experimental Protocols

For researchers to replicate or evaluate the key assays, here are the methodologies cited in the literature:

- **Radioactive Enzyme Assay:** This biochemical assay measures the direct inhibition of DOT1L's methyltransferase activity. The specific protocol involves a radioactive measurement of methyl transfer from the co-factor S-adenosyl methionine (SAM) to the histone substrate [3].
- **Cellular H3K79me2 Inhibition:** This cell-based assay quantifies the reduction of the dimethylated H3K79 mark after compound treatment.
  - **Cell Lines:** A431 (human epidermal carcinoma) or MCF10A (human breast epithelial) cells.
  - **Treatment Duration:** 4 days [1] [3].
  - **Readout:** The levels of H3K79me2 are typically measured by Western Blot analysis [1].

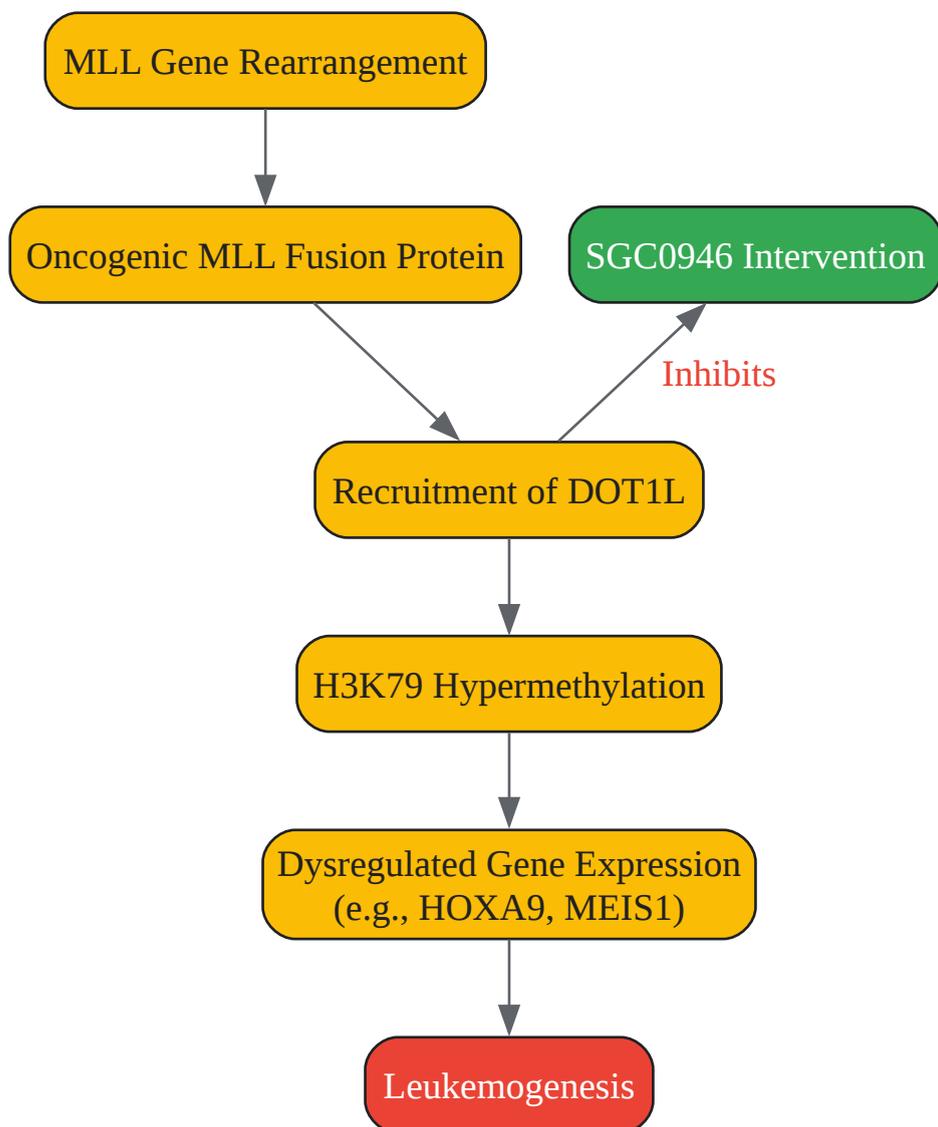
## Documented Off-Target Activities

While **SGC0946** is highly selective among human histone methyltransferases, it has been identified to inhibit other methyltransferases from pathogens, as shown in the table below. This cross-reactivity is due to structural similarities in the SAM-binding pockets.

Inhibited Target	Organism	Inhibition Context	Potential Application
nsp14 N7-MTase [4]	SARS-CoV-2	Binds to the viral methyltransferase core; shows significant antiviral activity [4].	Developing new antivirals for COVID-19 and its variants [4].
CamA [5] [6]	<i>Clostridioides difficile</i>	Inhibits enzymatic activity <i>in vitro</i> at low micromolar concentrations [6].	Potential therapeutic antivirulence agent for <i>C. difficile</i> infection [6].

## DOT1L in MLL-Rearranged Leukemia Pathway

The following diagram illustrates the mechanism of DOT1L in MLL-rearranged leukemia and how **SGC0946** acts as an intervention, based on information from the search results [7].



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## Research Implications and Comparison Context

- **Utility of Off-Target Effects:** The inhibition of viral and bacterial methyltransferases like nsp14 and CamA, while technically "off-target," reveals the potential for **repurposing SGC0946** or its analogs as novel antivirals and anti-virulence agents [4] [6].
- **Limited Direct Comparator Data:** The search results confirm **SGC0946** as a potent and selective chemical probe for DOT1L [3]. However, they lack direct quantitative comparisons (e.g., side-by-side IC50 values, selectivity indices, or cellular potency) with other DOT1L inhibitors like EPZ004777 or Pinometostat (EPZ-5676). One source notes that these compounds, including **SGC0946**, are all SAM mimetics that occupy the SAM binding site of DOT1L [7].

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## References

1. SGC0946 | DOT1L Inhibitor [medchemexpress.com]
2. = 98 HPLC 1561178-17-3 SGC 0946 [sigmaaldrich.com]
3. | Structural Genomics Consortium SGC 0946 [thesgc.org]
4. Structures of SARS-CoV-2 N7-methyltransferase with DOT1L and... [pmc.ncbi.nlm.nih.gov]
5. RCSB PDB - 7RFL: CamA Adenine Methyltransferase Complexed to... [rcsb.org]
6. Repurposing epigenetic inhibitors to target the ... [pmc.ncbi.nlm.nih.gov]
7. Discovery of the first-in-class DOT1L PROTAC degrader [sciencedirect.com]

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